REACTION_CXSMILES
|
[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[CH:7]=[N:8][CH:9]=[CH:10][C:11]=1[CH3:12].[Sn](Cl)Cl>Cl>[NH:5]([C:6]1[CH:7]=[N:8][CH:9]=[CH:10][C:11]=1[CH3:12])[NH2:1] |f:0.1|
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
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NC=1C=NC=CC1C
|
Name
|
|
Quantity
|
19 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
diazonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
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[Sn](Cl)Cl
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling in an ice/salt bath
|
Type
|
WAIT
|
Details
|
The solution is left
|
Type
|
CUSTOM
|
Details
|
to stand in a refrigerator overnight in order
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
FILTRATION
|
Details
|
The precipitated solid is filtered off with suction
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
The filtrate is extracted ten times with 20 ml of dichloromethane each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases are dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Drying under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
N(N)C=1C=NC=CC1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |